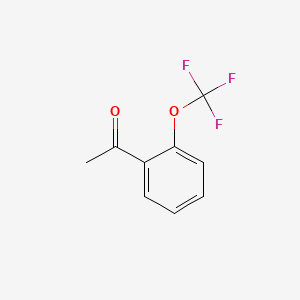

2'-(Trifluoromethoxy)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXSTESGCXKUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380403 | |

| Record name | 2'-(Trifluoromethoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-93-0 | |

| Record name | 2'-(Trifluoromethoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(Trifluoromethoxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-(Trifluoromethoxy)acetophenone

Forward: This document provides a comprehensive technical overview of 2'-(Trifluoromethoxy)acetophenone (CAS No. 220227-93-0), a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical research sectors. The guide is structured to deliver foundational knowledge, practical application insights, and critical safety information for researchers, chemists, and professionals in drug development.

Section 1: Core Properties and Molecular Significance

This compound, systematically named 1-[2-(trifluoromethoxy)phenyl]ethanone, is a specialty chemical building block. Its utility is largely defined by the trifluoromethoxy (-OCF3) group positioned ortho to the acetyl group on the phenyl ring.

The Trifluoromethoxy Group: A Bioisostere of Strategic Importance

In medicinal chemistry, the strategic introduction of fluorine-containing moieties is a cornerstone of modern drug design. The trifluoromethoxy group is particularly valued for its unique electronic and steric properties.[1][2]

-

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, rendering the -OCF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450s. This can significantly increase a drug candidate's half-life.[3]

-

Lipophilicity Modulation: The -OCF3 group is one of the most lipophilic substituents used in drug design (Hansch parameter, π ≈ 1.04). This property is crucial for enhancing a molecule's ability to cross cellular membranes and interact with intracellular targets.[4]

-

Conformational Influence: The steric bulk and electronic nature of the -OCF3 group can lock the molecule into specific conformations, which may improve binding affinity and selectivity for its biological target.

Compared to the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group provides a different steric and electronic profile due to the linking oxygen atom, offering chemists a distinct tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

Chemical and Physical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solvent selection, and purification protocols.

| Property | Value | Source |

| CAS Number | 220227-93-0 | |

| Molecular Formula | C₉H₇F₃O₂ | |

| Molecular Weight | 204.15 g/mol | |

| IUPAC Name | 1-[2-(trifluoromethoxy)phenyl]ethanone | |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.29 g/mL | |

| Refractive Index | n20/D 1.45 | |

| Purity | ≥ 98% (GC) |

Molecular Structure

The structure of this compound is depicted below, highlighting the key functional groups.

Caption: Application workflow from building block to final product.

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on available Safety Data Sheet (SDS) information.

Hazard Identification and First Aid

-

Health Hazards: According to supplier SDS, the product in its supplied concentration is not considered to be hazardous to health. However, as with all laboratory chemicals, unnecessary exposure should be avoided.

-

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Skin Contact: Wash off immediately with plenty of water.

-

Inhalation: Move to fresh air. Seek medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protection:

-

Wear appropriate protective gloves (e.g., nitrile).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. [5]* Disposal: This material should not be released into the environment. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Section 5: Conclusion

This compound is a valuable and specialized building block for chemical synthesis. The strategic importance of its trifluoromethoxy group—imparting metabolic stability and high lipophilicity—makes it a compound of significant interest for professionals in drug discovery and agrochemical development. Its utility as a precursor for advanced trifluoromethoxylating reagents further cements its role in cutting-edge synthetic chemistry. Adherence to proper safety and handling protocols is essential when working with this compound.

References

-

Characterization Data for Acetophenone Products. Royal Society of Chemistry. [Link]

-

The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supporting Information for Synthesis of Amino Acids. Wiley-VCH. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. The Journal of Organic Chemistry. [Link]

-

2,2,2-Trifluoroacetophenone. PubChem. [Link]

-

Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. National Institutes of Health (NIH). [Link]

-

Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes. PubMed - NIH. [Link]

- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed - NIH. [Link]

-

Ruthenium-Catalyzed ortho-C-H Hydroxyfluoroalkylation of Arenes with Fluorinated Alcohols. PubMed - NIH. [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. National Institutes of Health (NIH). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central - NIH. [Link]

-

Ruthenium-catalyzed meta-difluoromethylation of arene phosphines enabled by 1,3-dione. Royal Society of Chemistry. [Link]

-

Ruthenium(ii)-catalyzed deoxygenation of ketones. Royal Society of Chemistry. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

2'-(Trifluoromethoxy)acetophenone molecular weight

An In-depth Technical Guide to 2'-(Trifluoromethoxy)acetophenone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. Centered on its core physicochemical properties, this document delves into its molecular weight, synthesis strategies, analytical validation, and applications in modern research and development. We will explore the causal reasoning behind synthetic and analytical methodologies and provide field-proven insights for researchers, scientists, and drug development professionals. The unique contribution of the trifluoromethoxy (-OCF₃) moiety to molecular properties such as metabolic stability and lipophilicity makes this compound a valuable intermediate for creating advanced, biologically active molecules.

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of medicinal and agrochemical chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to significantly alter the physicochemical and pharmacokinetic properties of a parent molecule. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] this compound, also known as 1-[2-(trifluoromethoxy)phenyl]ethanone, is a key building block that features this powerful functional group. Its acetophenone framework provides a reactive handle for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4] This guide serves as a technical resource for professionals leveraging this compound in their synthetic and drug discovery programs.

Section 1: Core Physicochemical Properties

The foundation of any chemical synthesis or analysis is a precise understanding of the molecule's intrinsic properties. The molecular weight is a critical parameter, directly influencing reaction stoichiometry, analytical characterization, and formulation.

The calculated molecular weight of this compound is 204.15 g/mol .[3][4] This value is derived from its molecular formula, C₉H₇F₃O₂, based on the IUPAC atomic weights. This fundamental property is summarized below alongside other key identifiers and physical data for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 204.15 g/mol | [3], [4] |

| Molecular Formula | C₉H₇F₃O₂ | [3], [4] |

| CAS Number | 220227-93-0 | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | ~1.29 g/mL | [3] |

| Refractive Index | n20/D ~1.45 | [3] |

| Purity | ≥ 98% (GC) | [3] |

Section 2: Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and logical approach for the preparation of aromatic ketones like this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct method for installing the acetyl group onto the trifluoromethoxy-substituted benzene ring.

Plausible Synthetic Route: Friedel-Crafts Acylation

The reaction involves treating (trifluoromethoxy)benzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Causality Behind Experimental Choices:

-

Reactant Selection: (Trifluoromethoxy)benzene is the starting arene. Acetyl chloride serves as the electrophile source (the acylium ion, CH₃CO⁺, is generated in situ).

-

Catalyst: Aluminum chloride is a potent Lewis acid that coordinates with the acetyl chloride, polarizing the carbonyl bond and facilitating the formation of the highly reactive acylium ion. This is crucial for overcoming the activation energy of the aromatic substitution.

-

Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to prevent side reactions with the catalyst or reagents.

-

Temperature Control: The reaction is often initiated at low temperatures (e.g., 0 °C) to control its exothermicity and minimize potential side reactions. It may then be allowed to warm to room temperature to ensure completion.

-

Work-up: The reaction is quenched by carefully adding it to ice-water. This hydrolyzes the aluminum chloride catalyst and separates it into the aqueous layer. An organic solvent extraction followed by washing and drying isolates the crude product.

Section 3: Analytical Validation Protocol

Ensuring the identity and purity of the synthesized this compound is paramount. A self-validating system of orthogonal analytical techniques should be employed. The primary goal is to confirm the structure and, critically, the molecular weight of 204.15 g/mol .

Step-by-Step Methodology:

-

Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Protocol: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into the mass spectrometer.

-

Expected Result: The primary validation is the detection of the molecular ion peak. In positive ion mode, look for the [M+H]⁺ ion at m/z 205.04, the [M+Na]⁺ ion at m/z 227.02, or the molecular ion [M]⁺• at m/z 204.04 in the case of GC-MS. The presence of this peak provides direct and authoritative evidence of the correct molecular weight.

-

Causality: MS is the gold standard for molecular weight determination as it directly measures the mass-to-charge ratio of ionized molecules.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Technique: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire spectra on a high-field NMR spectrometer.

-

Expected Result:

-

¹H NMR should show distinct signals for the aromatic protons and a singlet for the methyl (CH₃) protons.

-

¹³C NMR will confirm the presence of the carbonyl carbon (~190-200 ppm) and the correct number of aromatic carbons.

-

¹⁹F NMR is crucial and should show a singlet corresponding to the -OCF₃ group, confirming its presence and electronic environment.

-

-

Causality: NMR provides detailed information about the chemical structure, connectivity, and electronic environment of atoms, allowing for unambiguous structure confirmation.

-

-

Chromatography for Purity Assessment:

-

Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Protocol: Develop a method using an appropriate column (e.g., C18 for HPLC) and mobile phase. Inject the sample and monitor the elution profile with a suitable detector (e.g., UV-Vis at 254 nm).

-

Expected Result: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >98%).

-

Causality: Chromatography separates the target compound from impurities, starting materials, and by-products, providing a robust assessment of its purity.

-

Section 4: Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate for building more complex molecules.[3][4] The presence of both the trifluoromethoxy group and the ketone functional group allows for a diverse range of subsequent chemical modifications.

-

Role in Medicinal Chemistry: The -OCF₃ group is often used as a bioisostere for other groups to fine-tune a drug candidate's properties. Its high lipophilicity can enhance membrane permeability and absorption, while its strong C-F bonds increase resistance to metabolic degradation by cytochrome P450 enzymes, potentially extending the drug's half-life.[1][2] This intermediate is valuable in the synthesis of anti-inflammatory and analgesic drugs.[3]

-

Agrochemical Development: In agrochemicals, enhanced metabolic stability and lipophilicity can lead to more potent and persistent herbicides or pesticides, improving crop protection.[3][4] The unique electronic properties of the -OCF₃ group can also optimize the molecule's interaction with its biological target in a pest or plant.

-

Material Science: The compound can be employed in the creation of advanced polymers that require enhanced thermal stability and chemical resistance.[3]

Section 5: Safety, Handling, and Storage

According to available safety data, this compound is not classified as hazardous under normal concentrations and conditions. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Handling: Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: The compound should be stored at 2 - 8 °C in a tightly closed container in a dry, well-ventilated place.[3]

-

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with plenty of water.

-

Inhalation: Remove to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

In all cases of exposure, seek medical attention if symptoms occur or persist.

References

-

The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). Chem-Impex International. Retrieved January 11, 2026, from [Link]

-

3'-(Trifluoromethoxy)acetophenone. (n.d.). Chem-Impex International. Retrieved January 11, 2026, from [Link]

-

Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution-Claisen-Schmidt condensation reactions. Organic Communications, 13(1), 19-27. Retrieved from [Link]

- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved January 11, 2026, from [Link]

- Ma, J. F., et al. (2011). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398.

-

1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone. (n.d.). Qingmu Pharmaceutical. Retrieved January 11, 2026, from [Link]

- Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127.

- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (2021). Google Patents.

-

Preparation and Characterization of an Ancient Aminopeptidase Obtained from Ancestral Sequence Reconstruction for L-Carnosine Synthesis. (2022). MDPI. Retrieved January 11, 2026, from [Link]

-

Preparation and characterization of monoclonal antibodies against adenylate kinase. (1997). PubMed. Retrieved January 11, 2026, from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Preparation and Characterization of an Ancient Aminopeptidase Obtained from Ancestral Sequence Reconstruction for L-Carnosine Synthesis. (2022). PubMed. Retrieved January 11, 2026, from [Link]

-

Preparation and Characterization of DNA-assembled GRS-DNA-CuS Nanodandelions. (2023). PubMed. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 2'-(Trifluoromethoxy)acetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the efficacy and pharmacokinetic profiles of active compounds. Among the various fluorinated moieties, the trifluoromethyl (-CF3) group holds a prominent position due to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity.[1] 2'-(Trifluoromethyl)acetophenone, a versatile ketone building block, exemplifies the utility of this functional group. Its unique electronic and steric properties, arising from the ortho-positioning of the trifluoromethyl group relative to the acetyl substituent, make it a highly valuable intermediate in the synthesis of a diverse array of complex molecules, including active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2] This guide provides a comprehensive technical overview of the chemical and physical properties, synthesis, reactivity, and applications of 2'-(trifluoromethyl)acetophenone, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The distinct properties of 2'-(trifluoromethyl)acetophenone are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: Physicochemical Properties of 2'-(Trifluoromethyl)acetophenone

| Property | Value | Reference(s) |

| CAS Number | 17408-14-9 | [3] |

| Molecular Formula | C₉H₇F₃O | [3] |

| Molecular Weight | 188.15 g/mol | [3] |

| Appearance | Clear colorless to very slightly yellow liquid | [4] |

| Melting Point | 15-17 °C | [4] |

| Boiling Point | 163 °C | [4] |

| Density | 1.255 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.4584 | [5] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [5] |

| Solubility | While quantitative data is not readily available, its trifluoromethyl group suggests increased lipophilicity and solubility in common organic solvents.[1] |

Table 2: Spectroscopic Data for 2'-(Trifluoromethyl)acetophenone

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70 (d, 1H), 7.60 (t, 1H), 7.55 (t, 1H), 7.48 (d, 1H), 2.57 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 198.1 (C=O), 137.1 (C-CF₃), 133.0 (Ar-CH), 128.5 (Ar-CH), 128.2 (Ar-CH), 126.5 (q, J=272 Hz, CF₃), 26.5 (CH₃) | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 188. Key Fragments: m/z 173, 145. | , |

| Infrared (IR) Spectroscopy | The NIST WebBook provides a graphical representation of the IR spectrum. Key absorptions are expected for the C=O stretch (around 1700 cm⁻¹) and C-F stretches.[6] |

Synthesis of 2'-(Trifluoromethyl)acetophenone

A common and effective method for the synthesis of 2'-(trifluoromethyl)acetophenone involves a Grignard reaction. This approach offers a reliable route to this key intermediate.

Experimental Protocol: Grignard Reaction Synthesis

Materials:

-

2-Bromobenzotrifluoride

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Acetic anhydride

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Gently heat the flask to initiate the reaction, as indicated by the disappearance of the iodine color.

-

Add a solution of 2-bromobenzotrifluoride in anhydrous THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

-

Acetylation: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of acetic anhydride in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2'-(trifluoromethyl)acetophenone.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group of 2'-(trifluoromethyl)acetophenone into an alkene. [7]This reaction involves a phosphonium ylide, which acts as the nucleophile. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the corresponding alkene and triphenylphosphine oxide. [8]The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Applications in Drug Development and Agrochemicals

The unique physicochemical properties imparted by the trifluoromethyl group make 2'-(trifluoromethyl)acetophenone a valuable precursor in the development of novel pharmaceuticals and agrochemicals.

Pharmaceutical Applications: The enhanced lipophilicity and metabolic stability conferred by the -CF3 group are highly desirable in drug design. [1]Increased lipophilicity can improve a drug's ability to cross cell membranes, while the strong C-F bonds make the molecule more resistant to metabolic degradation, potentially leading to a longer biological half-life. While specific drug molecules synthesized directly from 2'-(trifluoromethyl)acetophenone are not extensively documented in publicly available literature, its structural motif is present in various therapeutic agents. It serves as a key intermediate for creating more complex molecules with potential applications as anti-inflammatory, analgesic, and CNS-active drugs.

Agrochemical Applications: In the agrochemical sector, 2'-(trifluoromethyl)acetophenone is utilized in the synthesis of advanced herbicides, insecticides, and fungicides. [2]The trifluoromethyl group can enhance the potency of the active ingredient, allowing for lower application rates. [2]Furthermore, the increased stability of the molecule can lead to longer residual activity in the field, reducing the need for frequent reapplication. [2]

Comparative Analysis with Isomers

The position of the trifluoromethyl group on the aromatic ring significantly influences the properties and reactivity of the acetophenone derivative.

-

2'-(Trifluoromethyl)acetophenone: The ortho-position of the -CF3 group exerts a strong steric and electronic influence on the adjacent acetyl group. This can affect the conformation of the molecule and the accessibility of the carbonyl carbon to nucleophiles.

-

3'-(Trifluoromethyl)acetophenone: With the -CF3 group in the meta-position, its electronic-withdrawing effect influences the reactivity of the carbonyl group, though steric hindrance is less of a factor compared to the 2'-isomer. It is a key intermediate in the synthesis of the fungicide trifloxystrobin. [9][10]* 4'-(Trifluoromethyl)acetophenone: The para-positioning of the -CF3 group exerts a purely electronic effect on the carbonyl group, enhancing its electrophilicity without direct steric hindrance.

Safety and Handling

2'-(Trifluoromethyl)acetophenone is classified as an irritant. [3]It is important to handle this chemical with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2'-(Trifluoromethyl)acetophenone is a valuable and versatile building block in modern organic synthesis. Its unique combination of electronic and steric properties, conferred by the ortho-trifluoromethyl group, makes it a strategic starting material for the development of novel pharmaceuticals and agrochemicals with enhanced performance characteristics. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its potential in their respective fields.

References

- The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. (URL not provided)

- Agrochemical Innovation: The Role of 2'-(Trifluoromethyl)acetophenone. (URL not provided)

-

2'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 87095 - PubChem. (URL: [Link])

-

2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone - PubChem. (URL: [Link])

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Grignard Reaction - Organic Chemistry Portal. (URL: [Link])

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. (URL: [Link])

-

The Grignard Reaction Mechanism - Chemistry Steps. (URL: [Link])

-

Grignard Reaction Mechanism - BYJU'S. (URL: [Link])

-

a) Reactivity comparison of trifluoroacetophenone and acetophenone.... - ResearchGate. (URL: [Link])

-

Grignard Reagent Reaction Mechanism - YouTube. (URL: [Link])

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

-

2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem. (URL: [Link])

-

Wittig reaction - Wikipedia. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

- One pot Wittig reaction and hydrolysis with acetophenone as starting m

-

Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap. (URL: [Link])

-

2'-(Trifluoromethyl)acetophenone - the NIST WebBook. (URL: [Link])

-

2'-(Trifluoromethyl)acetophenone - the NIST WebBook. (URL: [Link])

- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google P

-

2'-(Trifluoromethyl)acetophenone - Cheméo. (URL: [Link])

- Table of Characteristic IR Absorptions. (URL not provided)

- US12338446B2 - Plants having increased tolerance to herbicides - Google P

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - MDPI. (URL: [Link])

- Organo-auxin Herbicides. (URL not provided)

-

IR Chart. (URL: [Link])

-

3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem. (URL: [Link])

- WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap)

-

4'-(Trifluoromethyl)acetophenone - the NIST WebBook. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 87095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2'-(Trifluoromethyl)acetophenone CAS#: 17408-14-9 [m.chemicalbook.com]

- 5. 2′-(三氟甲基)苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Physical Properties of 2'-(Trifluoromethoxy)acetophenone

Introduction

2'-(Trifluoromethoxy)acetophenone is a fluorinated aromatic ketone that has garnered significant interest within the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a trifluoromethoxy group at the ortho position of the acetophenone core, imparts a unique combination of electronic and steric properties. This guide provides an in-depth exploration of the key physical properties of this compound, offering a technical resource for researchers, chemists, and professionals in drug development and agrochemical synthesis. Understanding these fundamental characteristics is paramount for its effective handling, application in synthetic protocols, and the rational design of novel molecules. The trifluoromethoxy (-OCF₃) group is a bioisostere of other functionalities and can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable building block in the development of new chemical entities.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. These parameters govern its behavior in various solvents, its reactivity, and its suitability for specific analytical techniques. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 220227-93-0 | [1][3][4][5][6] |

| Molecular Formula | C₉H₇F₃O₂ | [1][4][5][6] |

| Molecular Weight | 204.15 g/mol | [1][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Purity | ≥ 98% (GC) | [1] |

| Density | ~1.29 g/mL | [1][3] |

| Refractive Index (n20D) | ~1.45 | [1][3][5] |

| Boiling Point | 191.7 °C | [5] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Core Applications in Scientific Research

This compound serves as a critical intermediate in the synthesis of a variety of target molecules, primarily within the pharmaceutical and agrochemical sectors.[1] The presence of the trifluoromethoxy group can enhance the biological efficacy and pharmacokinetic profile of a parent compound.[2] Its utility is particularly noted in:

-

Pharmaceutical Development: It is a key building block in the synthesis of anti-inflammatory and analgesic drugs.[1]

-

Agrochemical Formulations: The compound is utilized in creating more potent and stable pesticides and herbicides.[1]

-

Materials Science: It is employed in the development of advanced polymers with enhanced thermal and chemical resistance.[1]

-

Synthetic Chemistry: It is used in the preparation of redox-active reagents for trifluoromethoxylation reactions.[]

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for confirming the identity and purity of a substance. The following section details the methodologies for measuring the density and refractive index of this compound.

Determination of Density

The density of a liquid is a fundamental physical property, defined as its mass per unit volume.[8] A straightforward and common method for determining the density of a liquid is by using a pycnometer or, more simply, a volumetric flask and a balance.[8][9]

Methodology:

-

Preparation: Ensure a 10 mL volumetric flask is clean and completely dry.

-

Mass of Empty Flask: Accurately weigh the empty volumetric flask with its stopper on an analytical balance. Record this mass as m₁.

-

Mass of Flask with Sample: Carefully fill the volumetric flask with this compound up to the calibration mark. Ensure the meniscus is read correctly at eye level. Stopper the flask and weigh it again. Record this mass as m₂.

-

Calculation: The mass of the this compound (m_sample) is calculated by subtracting the mass of the empty flask from the mass of the filled flask (m_sample = m₂ - m₁).

-

Density Calculation: The density (ρ) is then calculated by dividing the mass of the sample by the known volume (V) of the flask (10 mL): ρ = m_sample / V

This procedure should be repeated multiple times to ensure accuracy and precision.[10]

Diagram of the Density Determination Workflow

Caption: Workflow for determining the density of a liquid sample.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is valuable for identifying and assessing the purity of liquid samples.[11] An Abbe refractometer is a common instrument used for this purpose.[12]

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.[12]

-

Sample Application: Open the prism of the refractometer and place a few drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms and allow the sample to spread evenly. Look through the eyepiece and adjust the knob to bring the boundary line between the light and dark fields into sharp focus.

-

Reading: Adjust the compensator to eliminate any color fringes at the boundary. Align the boundary line with the crosshairs in the eyepiece.

-

Record Value: Read the refractive index value from the instrument's scale. It is crucial to also record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.[11]

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance.[4] However, as with any chemical, it is essential to adhere to good laboratory practices.

-

Personal Protective Equipment (PPE): Wear safety glasses and chemical-resistant gloves.[4]

-

Handling: Avoid contact with skin and eyes. Ensure adequate ventilation in the work area.[4]

-

First Aid:

Conclusion

This compound is a valuable chemical intermediate with distinct physical properties that make it highly useful in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide has provided a detailed overview of its key physical characteristics and the experimental protocols for their determination. A comprehensive understanding of these properties is fundamental for any scientist or researcher working with this compound, ensuring its safe handling and effective application in innovative research and development endeavors.

References

-

Chem-Impex. 2'-(trifluorométhoxy)acétophénone. [Link]

-

Al-Azzawi, M. A., et al. (2014). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Journal of Spectroscopy, 2014. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. (2024-03-01). [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Abbe's Refractometer (Procedure). [Link]

-

J&K Scientific. This compound, 99% | 220227-93-0. [Link]

-

Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Fluid Phase Equilibria, 303(1), 58-64. [Link]

-

Emerald Cloud Lab. ExperimentMeasureRefractiveIndex. (2025-08-27). [Link]

-

Optica Publishing Group. Spectroscopic method for measuring refractive index. [Link]

-

Vdocuments. EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. [Link]

-

University of Technology, Iraq. Organic Chemistry LABORATORY. [Link]

-

ResearchGate. Density of Liquid – Organic Compounds. [Link]

-

Acros Organics. Material Safety Data Sheet - Acetophenone. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). (2021-11-11). [Link]

-

Royal Society of Chemistry. Measuring density | Class experiment. [Link]

-

National Center for Biotechnology Information. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. labproinc.com [labproinc.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 220227-93-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

2'-(Trifluoromethoxy)acetophenone structure

An In-depth Technical Guide to 2'-(Trifluoromethoxy)acetophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its core structural attributes, spectroscopic identity, synthesis, and critical applications, grounding the discussion in established scientific principles to provide actionable insights for laboratory and industrial applications.

Introduction: The Strategic Importance of the Trifluoromethoxy Group

This compound (CAS No. 220227-93-0) is an aromatic ketone distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the ortho position of the phenyl ring.[1][2] This functional group is not merely a structural curiosity; it is a strategic feature leveraged extensively in medicinal chemistry and materials science. The trifluoromethoxy group is a bioisostere of other functionalities and is known to significantly enhance key molecular properties.[3][4]

The inclusion of the -OCF₃ group can dramatically alter a molecule's:

-

Lipophilicity: It significantly increases the molecule's fat-solubility, which can improve its ability to cross biological membranes.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, thereby increasing the half-life of a potential drug candidate.[3]

-

Binding Affinity: The group's electronic and steric properties can lead to more favorable interactions with biological targets.[3]

This guide will explore the fundamental chemistry of this compound, providing the foundational knowledge required to harness its potential.

Caption: Core attributes and applications of this compound.

Molecular Structure and Physicochemical Properties

A precise understanding of a compound's structure and properties is the bedrock of its effective application.

Chemical Identity

Physicochemical Data

The properties of this compound make it suitable for a variety of synthetic conditions. It is typically supplied as a colorless to light yellow clear liquid.[1]

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.29 g/mL | [1] |

| Refractive Index (n20D) | 1.45 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis and Reactivity Profile

As a versatile intermediate, the reactivity of this compound is centered around its two primary functional groups: the carbonyl group of the acetophenone moiety and the trifluoromethoxy-substituted aromatic ring.

Representative Synthesis Workflow

While specific proprietary synthesis routes may vary, a general and illustrative approach involves the modification of a precursor like 2'-hydroxyacetophenone. The key step is the introduction of the trifluoromethoxy group, a transformation that often requires specialized reagents.

Conceptual Protocol: Trifluoromethoxylation of 2'-Hydroxyacetophenone

-

Deprotonation: The phenolic hydroxyl group of 2'-hydroxyacetophenone is deprotonated using a suitable base (e.g., potassium carbonate) in an aprotic polar solvent (e.g., DMF) to form a phenoxide. This step is critical as it activates the oxygen atom for subsequent nucleophilic attack.

-

Trifluoromethoxylation: A trifluoromethylating agent, such as a Ruppert-Prakash type reagent (TMSCF₃) or other electrophilic sources of the "CF₃" group, would not be appropriate here. Instead, a source for the entire "-OCF₃" group is needed. More advanced methods might involve the reaction of the phenoxide with a source of "CF₂", followed by fluorination. A plausible, though challenging, route could involve reagents like difluorophosgene followed by a fluoride source.

-

Work-up and Purification: The reaction mixture is quenched, typically with water, and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified, most commonly via silica gel column chromatography, to yield the final high-purity this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The compound's reactivity is a duality of its functional groups:

-

Carbonyl Group: The ketone is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be reduced to the corresponding alcohol, undergo Wittig reactions to form alkenes, or serve as an electrophile in aldol and similar condensation reactions.

-

Aromatic Ring: The trifluoromethoxy group is a moderately deactivating, ortho-para directing group for electrophilic aromatic substitution, though its primary influence is electronic. Its strong electron-withdrawing nature makes the molecule a valuable building block for creating more complex structures where specific electronic properties are desired.[6]

Structural Elucidation: A Spectroscopic Approach

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating analytical system.

| Technique | Expected Observations | Structural Inference |

| ¹H NMR | ~2.6 ppm (s, 3H): Methyl protons of the acetyl group. ~7.2-7.8 ppm (m, 4H): Aromatic protons exhibiting complex splitting due to their positions on the substituted ring. | Confirms the presence of the acetyl group and the four protons on the disubstituted benzene ring. |

| ¹³C NMR | ~200 ppm: Carbonyl carbon. ~150 ppm (q): Aromatic carbon attached to the -OCF₃ group (split by fluorine). ~120-135 ppm: Other aromatic carbons. ~120 ppm (q): Carbon of the -OCF₃ group (quartet due to coupling with three fluorine atoms). ~29 ppm: Methyl carbon. | Verifies the carbon skeleton, including the carbonyl, aromatic, and methyl carbons, and confirms the C-O-C-F connectivity. |

| ¹⁹F NMR | A singlet at a characteristic chemical shift for a -OCF₃ group. | Directly confirms the presence and electronic environment of the trifluoromethoxy group. |

| IR Spec. | ~1690 cm⁻¹: Strong C=O stretch (ketone). ~1250-1050 cm⁻¹: Strong C-F stretches and C-O-C ether stretches. ~3000-3100 cm⁻¹: Aromatic C-H stretches. | Provides definitive evidence for the key functional groups: carbonyl, ether, and trifluoromethyl. |

| Mass Spec. | [M]⁺ at m/z = 204.15: The molecular ion peak corresponding to the molecular weight of C₉H₇F₃O₂. [M-15]⁺ at m/z = 189: Loss of the methyl group (•CH₃). [M-43]⁺ at m/z = 161: Loss of the acetyl group (•COCH₃). | Confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. |

Applications in Drug Discovery and Beyond

The unique properties imparted by the trifluoromethoxy group make this compound a valuable intermediate in several high-value research and development sectors.

Pharmaceutical Development

This compound serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethoxy group is strategically incorporated to enhance the drug-like properties of the final molecule. Its use is particularly noted in the development of anti-inflammatory and analgesic drugs, where metabolic stability and target engagement are paramount.[1] The ability of the -OCF₃ group to improve membrane permeability and resist metabolic breakdown makes it a highly desirable feature in modern drug design.[3][4]

Agrochemical Formulations

In the agrochemical industry, efficacy and stability are critical. This compound is used in the formulation of next-generation pesticides and herbicides.[1] The trifluoromethoxy moiety can increase the potency and environmental persistence of the active ingredient, allowing for lower application rates and longer intervals between treatments.[1]

Material Science

The compound is also employed in the synthesis of advanced polymers and specialty materials. The incorporation of fluorinated groups can bestow enhanced thermal stability and chemical resistance to materials, making them suitable for demanding applications in electronics and aerospace.[1]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation. Its well-defined structure, characterized by the strategic placement of a trifluoromethoxy group, provides a reliable platform for constructing complex molecules with enhanced properties. For scientists and researchers in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's properties, reactivity, and analytical signature is essential for leveraging its full potential to create next-generation products.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound, 99%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. Retrieved from [Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H7F3O2 | CID 2777176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. nbinno.com [nbinno.com]

2'-(Trifluoromethoxy)acetophenone IUPAC name

An In-Depth Technical Guide to 2'-(Trifluoromethoxy)acetophenone and its Analogs in Chemical Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic ketone of significant interest to the scientific community. Given the limited specific data available for this particular isomer, this document expands its scope to include closely related and well-documented analogs. By examining the structure-property relationships within this class of compounds, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into their synthesis, properties, and applications.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) group is particularly valuable. It is often employed as a bioisostere for other groups, offering a unique combination of high electronegativity, metabolic stability, and lipophilicity.[1] These properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing its potential as a drug candidate.[1][2]

Acetophenone and its derivatives are versatile building blocks in organic synthesis.[3] The subject of this guide, this compound, belongs to this important class of molecules. Its systematic IUPAC name is 1-[2-(trifluoromethoxy)phenyl]ethanone . While this specific ortho-substituted isomer is not extensively characterized in publicly available literature, its analogs with trifluoromethoxy or trifluoromethyl groups at different positions are well-studied. This guide will leverage data from these related compounds to build a predictive and practical framework for understanding the title compound.

Structural Analysis and Physicochemical Properties

The structure of an acetophenone derivative features a phenyl ring attached to an acetyl group. The "2'-" designation in the common name indicates that the trifluoromethoxy group is located at the ortho position on the phenyl ring, adjacent to the acetyl substituent.

The position and nature of the fluorine-containing substituent dramatically influence the molecule's electronic properties and reactivity. The -OCF₃ group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms, yet it can also participate in resonance as a weak donating group through the oxygen lone pairs. At the ortho position, steric hindrance may also play a significant role in its chemical behavior.

Table 1: Comparative Physicochemical Properties of Related Acetophenone Analogs

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2'-(Trifluoromethyl)acetophenone | 1-[2-(trifluoromethyl)phenyl]ethanone | 17408-14-9 | C₉H₇F₃O | 188.15 | 163 | 1.255 |

| 3'-(Trifluoromethyl)acetophenone | 1-[3-(trifluoromethyl)phenyl]ethanone | 349-76-8 | C₉H₇F₃O | 188.15 | 199-201 | 1.26 |

| 4'-(Trifluoromethyl)acetophenone | 1-[4-(trifluoromethyl)phenyl]ethanone | 709-63-7 | C₉H₇F₃O | 188.15 | 205 | N/A |

| 4'-(Trifluoromethoxy)acetophenone | 1-[4-(trifluoromethoxy)phenyl]ethanone | 85013-98-5 | C₉H₇F₃O₂ | 204.15 | 203 | 1.278 |

Synthetic Pathways and Methodologies

The synthesis of substituted acetophenones is a well-established field in organic chemistry. Common strategies include Friedel-Crafts acylation of a substituted benzene ring or Grignard reactions.

General Synthetic Approach: Friedel-Crafts Acylation

A prevalent method for synthesizing aryl ketones is the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acylating agent (such as acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). For the synthesis of 1-[2-(trifluoromethoxy)phenyl]ethanone, the starting material would be (trifluoromethoxy)benzene. However, directing the acylation to the ortho position can be challenging due to the electronic and steric properties of the trifluoromethoxy group.

Exemplary Protocol: Synthesis of m-Trifluoromethyl Acetophenone

While a specific protocol for the 2'-OCF₃ isomer is not available, the following patented method for a related compound illustrates the chemical principles involved. This synthesis proceeds via diazotization of an aniline derivative, followed by a coupling reaction.

Protocol: Synthesis of m-Trifluoromethyl Acetophenone from m-Trifluoromethylaniline[4]

-

Diazotization: m-Trifluoromethylaniline is treated with an aqueous solution of sulfuric acid and subsequently with sodium nitrite at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Coupling Reaction: In a separate vessel, a mixture of cuprous chloride (catalyst), acetic acid, and acetaldoxime in toluene is prepared and cooled. The previously prepared diazonium salt solution is added dropwise to this mixture while maintaining the pH at 4-4.5 and the temperature at 0-5 °C.

-

Hydrolysis: After the coupling reaction is complete (monitored by GC), the organic phase is separated and washed. The resulting intermediate is then hydrolyzed with hydrochloric acid to yield m-trifluoromethyl acetophenone.

-

Purification: The final product is purified through standard techniques such as distillation.

This multi-step process highlights an alternative to Friedel-Crafts acylation, which can be advantageous when dealing with specific substitution patterns.

Applications in Research and Drug Development

The trifluoromethoxy group is a privileged substituent in drug design. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can increase the half-life of a drug.[1]

-

Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes, potentially enhancing bioavailability and cell permeability.[1]

-

Modulated Receptor Binding: The unique electronic nature of the -OCF₃ group can alter the way a molecule interacts with its biological target, potentially increasing potency and selectivity.

Acetophenone derivatives, including this compound, serve as crucial intermediates or "building blocks" for the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals.[5] The ketone functional group is readily transformed into a variety of other functionalities, allowing for the construction of diverse molecular scaffolds.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show a singlet for the methyl protons (-COCH₃) around δ 2.5-2.7 ppm. The aromatic protons would appear as a complex multiplet in the δ 7.0-8.0 ppm region.

-

¹³C NMR: A signal for the carbonyl carbon would be expected around δ 195-200 ppm. The methyl carbon would appear around δ 25-30 ppm. The carbon attached to the -OCF₃ group would show a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet would be observed for the three equivalent fluorine atoms of the -OCF₃ group.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone would be present around 1680-1700 cm⁻¹. C-F stretching bands would also be prominent.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 204.04. Common fragmentation patterns would include the loss of the methyl group (M-15) and the acetyl group (M-43).

Safety and Handling

Specific toxicology and safety data for 1-[2-(trifluoromethoxy)phenyl]ethanone are not established. Therefore, it must be handled with care, assuming it is a hazardous substance. General safety precautions for related aromatic ketones should be followed.

General Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This information is a general guideline. Always consult the substance-specific Safety Data Sheet (SDS) before handling any chemical and perform a thorough risk assessment.

Conclusion and Future Outlook

1-[2-(trifluoromethoxy)phenyl]ethanone represents a potentially valuable, yet under-characterized, building block for chemical synthesis. The strategic placement of the trifluoromethoxy group at the ortho position offers a unique combination of electronic and steric properties that could be exploited in the design of novel pharmaceuticals and advanced materials. While direct experimental data remains scarce, a comprehensive understanding can be built by examining its better-known structural isomers. The clear data gap for this compound highlights an opportunity for further research into its synthesis, characterization, and potential applications, which could unlock new avenues in synthetic and medicinal chemistry.

References

-

PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. Retrieved from [Link]

-

Stenutz. (n.d.). 1-[2-(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoro-1-(2,4,6-trimethoxy-phenyl)-ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:74853-66-0 | 2,2,2-TRIFLUORO-1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Retrieved from [Link]

-

MDPI. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

-

PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CID 451340 | C8H7FO | CID 451340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to 2'-(Trifluoromethoxy)acetophenone: Structure, Synthesis, and Applications in Modern Drug Discovery

Abstract

2'-(Trifluoromethoxy)acetophenone (CAS No. 220227-93-0) is a fluorinated aromatic ketone that has emerged as a pivotal building block in medicinal chemistry and materials science. The strategic placement of a trifluoromethoxy (-OCF₃) group at the ortho-position of the acetophenone scaffold imparts a unique combination of electronic and physicochemical properties. This guide provides an in-depth examination of its molecular structure, including its definitive SMILES string, physicochemical characteristics, a representative synthetic workflow, and analytical validation methods. Furthermore, we explore its critical applications as a synthetic intermediate, particularly in the development of novel pharmaceuticals and advanced agrochemicals, where the trifluoromethoxy moiety is leveraged to enhance metabolic stability, binding affinity, and overall efficacy.[1][2]

Molecular Structure and Physicochemical Profile

The foundational identity of any chemical compound in cheminformatics and computational drug design begins with its structure, unambiguously represented by the Simplified Molecular-Input Line-Entry System (SMILES) string.

Canonical SMILES String: CC(=O)C1=CC=CC=C1OC(F)(F)F[3]

This string precisely describes a molecule with an acetyl group (CC(=O)) attached to a benzene ring, which in turn bears a trifluoromethoxy group (OC(F)(F)F) at the adjacent carbon (ortho or 2-position).

Sources

2'-(Trifluoromethoxy)acetophenone spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2'-(Trifluoromethoxy)acetophenone and its Structural Analogues

Introduction

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate structural elucidation and purity assessment are paramount in the development of novel compounds, and a comprehensive analysis of spectral data is the cornerstone of this process.

This guide provides an in-depth exploration of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to a scarcity of publicly available spectral data for this specific molecule, we will draw upon data from its close structural analogue, 2'-(Trifluoromethyl)acetophenone, to predict and interpret the spectral characteristics. The primary structural difference is the presence of an oxygen atom linking the trifluoromethyl group to the aromatic ring in our target compound. This seemingly minor change has significant and predictable effects on the resulting spectra, which this guide will thoroughly explore.

This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of how to acquire and interpret spectral data for complex fluorinated molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and probe the electronic environment of specific atoms. For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their relative numbers, and their connectivity. For 2'-(Trifluoromethyl)acetophenone, the data suggests a well-defined set of signals for the aromatic and methyl protons.

Table 1: ¹H NMR Spectral Data for 2'-(Trifluoromethyl)acetophenone in CDCl₃ [1]

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 7.48 - 7.70 | Multiplet | 4H |

| Acetyl CH₃ | 2.57 | Singlet | 3H |

Interpretation and Causality:

The aromatic protons appear as a complex multiplet between 7.48 and 7.70 ppm.[1] This is typical for a substituted benzene ring where the protons are in distinct chemical environments and exhibit coupling to one another. The acetyl methyl protons (CH₃) appear as a sharp singlet at 2.57 ppm, as they have no adjacent protons to couple with.[1]

For This compound , the aromatic signals would likely be shifted slightly due to the electronic influence of the -OCF₃ group versus the -CF₃ group. The oxygen atom's electron-donating resonance effect might shift the ortho and para protons to a slightly higher field (lower ppm), though this is countered by its inductive electron-withdrawing effect. The acetyl methyl singlet would be expected in a similar region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2][3][4] Chloroform-d is a common first choice for its ability to dissolve a wide range of organic compounds.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters. A typical experiment for ¹H NMR involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insights into their chemical environment (e.g., sp², sp³, carbonyl).

Table 2: Predicted ¹³C NMR Chemical Shifts for 2'-(Trifluoromethyl)acetophenone

| Assignment | Chemical Shift (ppm) | Multiplicity (Coupling with ¹⁹F) |

| C=O | ~198 | Singlet |

| Aromatic C-CF₃ | ~128 | Quartet |

| Aromatic C-H | 125-135 | Singlet or Doublet |

| Aromatic C-C=O | ~138 | Singlet |

| CF₃ | ~123 | Quartet |

| CH₃ | ~29 | Singlet |

Interpretation and Causality:

The carbonyl carbon (C=O) is the most deshielded, appearing far downfield.[5] The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The aromatic carbon directly attached to the CF₃ group will also appear as a quartet, but with a smaller coupling constant (²JCF).[6] The remaining aromatic carbons appear in the typical 125-135 ppm range.

For This compound , the most significant change would be the chemical shift of the aromatic carbon attached to the -OCF₃ group. This carbon would be shifted further downfield (to a higher ppm value) compared to a C-CF₃ carbon due to the direct attachment to the highly electronegative oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C has a low natural abundance, so a more concentrated sample may be beneficial.

-

Instrument Setup: Tune the instrument to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a proton-decoupled sequence. This is the standard method and results in a spectrum of singlets, simplifying interpretation. Acquisition times are longer than for ¹H NMR due to the lower sensitivity and longer relaxation times of ¹³C nuclei.

-

Processing: Process the data similarly to ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

¹⁹F NMR is highly sensitive and provides a large chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[7] The chemical shift of the fluorine signal is highly indicative of its electronic environment.

Interpretation and Causality:

For a trifluoromethoxy group (-OCF₃) attached to an aromatic ring, the ¹⁹F NMR spectrum is expected to show a singlet in the range of -56 to -60 ppm (relative to CFCl₃).[8] This is a distinct region that allows for easy identification. In contrast, an aromatic trifluoromethyl group (-CF₃) typically appears around -63 ppm.[6][7] The three fluorine atoms are equivalent and do not couple with each other, resulting in a singlet.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.

-

Acquisition: Acquire the spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is rapid. A proton-decoupled sequence is often used to simplify the spectrum by removing ¹H-¹⁹F couplings.

-

Processing: Process the data and reference it to an appropriate standard, such as CFCl₃ (0 ppm) or an internal standard like trifluorotoluene.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of molecules. It is an excellent technique for identifying functional groups.

Table 3: Key IR Absorption Bands for Acetophenone Analogues

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1685 - 1700 | Strong |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium-Weak |

| C-F (of CF₃) | Stretch | ~1100 - 1400 | Strong, often multiple bands |

| C-O (Ether) | Stretch | ~1200 - 1300 (predicted) | Strong |

Interpretation and Causality:

The most prominent peak in the IR spectrum of an acetophenone derivative is the strong carbonyl (C=O) stretch, typically found around 1690 cm⁻¹.[9] The presence of strong absorption bands in the 1100-1400 cm⁻¹ region is characteristic of the C-F stretching vibrations of the trifluoromethyl group.[6][10] For This compound , an additional strong band corresponding to the aryl-alkyl ether C-O stretch would be expected around 1250 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: This protocol is for solid samples.[11][12] If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[12][13] a. Thoroughly grind 1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[11] b. Transfer the fine powder to a pellet press. c. Apply pressure to form a thin, transparent pellet.[11]

-